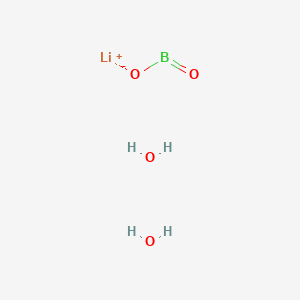

Lithium metaborate dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium metaborate dihydrate (LiBO2·2H2O) is the lithium salt of boric acid . It is often used as a flux or solvent to identify and characterize uranium and thorium-containing resistant minerals . It can be synthesized by reacting orthoboric acid with lithium carbonate .

Synthesis Analysis

Lithium metaborate can be synthesized by reacting orthoboric acid with lithium carbonate . High-pressure and high-temperature studies have been conducted for the direct preparation of LiBO2 .Molecular Structure Analysis

The crystals of lithium metaborate belong to the monoclinic crystal system having space group P 2 1 / c . More detailed molecular structure analysis can be found in the spectra provided by SpectraBase .Chemical Reactions Analysis

Lithium metaborate has been found to be effective in decomposing graphite samples, causing graphite C to be oxidized and decomposed in an oxygen environment . It dissolves acidic oxides MexOy with x < y, such as SiO2, Al2O3, SO3, P2O5, TiO2, Sb2O3, V2O5, WO3, and Fe2O3 .Physical And Chemical Properties Analysis

Lithium metaborate dihydrate appears as white hygroscopic monoclinic crystals . It has a molar mass of 49.751 g/mol and a density of 2.223 g/cm3 . It is soluble in water and ethanol .科学的研究の応用

1. Antioxidant Defense System and Trace Element Homeostasis Lithium metaborate dihydrate (LMBDH) has been studied for its effects on the antioxidant defense system and trace element homeostasis . It has been found to have protective effects against CdCl2-induced oxidative stress . In a study involving Wistar albino male rats, pretreatment with LMBDH significantly decreased MDA levels and increased SOD activity .

Industrial Use

LMBDH is used in many branches of industry . However, detailed information about its specific industrial applications is limited .

Analytical Techniques

LMBDH is known for its effectiveness as a flux for silicates and rock-forming minerals . It plays a crucial role in various analytical techniques due to its unique properties . The resulting glass after fusion with LMBDH exhibits mechanical strength, low hygroscopicity, and easy solubility in dilute acids .

Multi-element Determination in Graphite

LMBDH has been used in the optimization of lithium metaborate fusion and post-ultrasonic extraction for multi-element determination in graphite . It was found that molten LMBDH can destroy the structure of graphite, causing graphite C to be oxidized and decomposed in an oxygen environment .

Thermodynamic Phase Equilibria

Two hydrates of lithium metaborate, i.e., lithium metaborate octahydrate (LiBO2·8H2O, Lb1) and lithium metaborate dihydrate (LiBO2·2H2O, Lb2), have been found in the ternary system . This discovery contributes to our understanding of the thermodynamic phase equilibria of the aqueous ternary system .

作用機序

Target of Action

Lithium metaborate dihydrate primarily targets acidic oxides . These include SiO2, Al2O3, SO3, P2O5, TiO2, Sb2O3, V2O5, WO3, and Fe2O3 . The compound’s role is to dissolve these acidic oxides, which is crucial in various industrial applications .

Mode of Action

Lithium metaborate dihydrate interacts with its targets (acidic oxides) by dissolving them . This interaction results in the formation of a solution that can be used for further analysis or processing .

Biochemical Pathways

One study suggests that it may have an impact on the antioxidant defense system and trace element homeostasis . In this study, pretreatment with lithium metaborate dihydrate was found to decrease malondialdehyde (MDA) levels and increase superoxide dismutase (SOD) activity .

Pharmacokinetics

Lithium clearance could be predicted from renal function and body size of patients .

Result of Action

The result of lithium metaborate dihydrate’s action is the dissolution of acidic oxides . In a biological context, it has been observed to decrease MDA levels and increase SOD activity, suggesting a potential protective effect against oxidative stress .

Action Environment

The action of lithium metaborate dihydrate can be influenced by environmental factors such as temperature and pressure . For instance, its solubility in water increases with temperature . Furthermore, it is used in various environments, including laboratories and industries, where it serves as a flux or solvent to dissolve oxide samples for analysis .

Safety and Hazards

将来の方向性

Lithium metaborate has been used in the determination of whole-rock chemistry, which has implications for lithogeochemistry and mineral exploration . It has also been used in the study of the effects of pretreatment with lithium metaborate dihydrate on lipid peroxidation and Ca, Fe, Mg, and K levels in serum of Wistar albino male rats exposed to Cd .

特性

IUPAC Name |

lithium;oxido(oxo)borane;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.Li.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQFCAELLTPNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].B(=O)[O-].O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4LiO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635440 |

Source

|

| Record name | lithium;oxido(oxo)borane;dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium metaborate dihydrate | |

CAS RN |

15293-74-0 |

Source

|

| Record name | lithium;oxido(oxo)borane;dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of studying the solubility of lithium metaborate dihydrate in the presence of lithium chloride?

A2: Understanding the solubility behavior of lithium metaborate dihydrate (LiBO₂·2H₂O) in the presence of lithium chloride (LiCl) is crucial for industrial processes involving the separation and purification of lithium compounds []. The research investigates the solubility equilibrium within the ternary system (LiCl + LiBO₂ + H₂O) at different temperatures. This information helps determine optimal conditions for crystallizing specific lithium compounds from mixed solutions.

Q2: Are there any potential health concerns associated with exposure to lithium metaborate dihydrate?

A3: While not directly addressed in the provided research, one study investigates the effects of lithium metaborate dihydrate pretreatment on cadmium-induced toxicity in rats []. Another study examines the compound's potential for causing cytogenetic and oxidative stress in human blood cells []. These studies suggest potential biological activity and warrant further investigation into the safety profile of lithium metaborate dihydrate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)

![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)